Structural Identity Verification: Distinguishing the Target Isoxazole Compound from BAY 41-2272 (CAS 256376-24-6)
The target compound (C14H22N2O4, MW 282.34) and BAY 41-2272 (C20H17FN6, MW 360.39) are chemically distinct entities despite erroneous vendor conflation [1][2]. BAY 41-2272 possesses a pyrazolo[3,4-b]pyridine scaffold and inhibits sGC with an IC50 of 36 nM for platelet aggregation, whereas no sGC activity data exist for the target isoxazole compound [2]. Any procurement decision predicated on presumed sGC pharmacology must therefore be based on the correct compound identity.
| Evidence Dimension | Molecular scaffold identity |
|---|---|
| Target Compound Data | Isoxazole-4-carboxamide; C14H22N2O4; MW 282.34; CAS 2195939-63-8 |
| Comparator Or Baseline | BAY 41-2272: Pyrazolo[3,4-b]pyridine; C20H17FN6; MW 360.39; CAS 256376-24-6 |
| Quantified Difference | Completely different chemical scaffolds; sGC IC50 = 36 nM (BAY 41-2272) vs. no data (target compound) |
| Conditions | Structural comparison via PubChem and NCATS Inxight database entries |
Why This Matters
Misidentification leads to procurement of a compound with unknown pharmacology; correct identity is prerequisite for reproducible research.
- [1] PubChem. Compound Summary: N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-3,5-dimethylisoxazole-4-carboxamide. CID 131703969. Accessed May 2026. View Source
- [2] NCATS Inxight Drugs. BAY-41-2272 Substance Summary. CAS 256376-24-6. IC50 = 36 nM for platelet aggregation. Accessed May 2026. View Source
